molecular formula C8H5BrN2O3 B6257325 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one CAS No. 275386-81-7

4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B6257325
CAS No.: 275386-81-7
M. Wt: 257
InChI Key:
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Description

4-Bromo-5-nitro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4-position and a nitro group at the 5-position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one typically involves the bromination and nitration of indole derivatives. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by cyclization to form the indole ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the desired purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further synthetic transformations.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of functionalized indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amino derivatives, and oxidized compounds, which have significant applications in medicinal chemistry and material science.

Scientific Research Applications

4-Bromo-5-nitro-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indoles.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and nitro groups play crucial roles in binding to these targets, modulating their activity, and leading to the desired biological effects. The compound’s ability to undergo various chemical transformations also allows it to interact with multiple pathways, enhancing its versatility in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitro-1H-indole: Similar in structure but lacks the dihydro and oxo functionalities.

    5-Nitroindole: Contains a nitro group at the 5-position but lacks the bromine atom.

    2,3-Dihydro-1H-indol-2-one: Lacks both the bromine and nitro groups, making it less reactive in certain chemical transformations.

Uniqueness

4-Bromo-5-nitro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in synthetic chemistry. These functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules with potential biological activities.

Properties

CAS No.

275386-81-7

Molecular Formula

C8H5BrN2O3

Molecular Weight

257

Purity

95

Origin of Product

United States

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